N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
Description
Properties
Molecular Formula |
C12H21N3S |
|---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
2-N-(cyclohexylmethyl)-2-N-ethyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C12H21N3S/c1-2-15(12-14-11(13)9-16-12)8-10-6-4-3-5-7-10/h9-10H,2-8,13H2,1H3 |
InChI Key |
NIBWDGYLQAXXCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
First Alkylation: Cyclohexylmethyl Group Incorporation
The cyclohexylmethyl moiety is typically introduced using cyclohexylmethyl bromide or iodide under basic conditions. A representative protocol involves:
-
Reagents : Thiazole-2,4-diamine (1 equiv), cyclohexylmethyl bromide (1.2 equiv), potassium carbonate (2.5 equiv)
-
Solvent : Anhydrous DMF or acetonitrile
The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to isolate the monoalkylated intermediate, N2-(cyclohexylmethyl)thiazole-2,4-diamine. Yields range from 65–78%, contingent upon solvent choice and the exclusion of moisture.
Second Alkylation: Ethyl Group Installation
The ethyl group is introduced in a subsequent step using ethyl iodide or ethyl bromide. Key considerations include:
-
Base Selection : Stronger bases like sodium hydride or LDA (lithium diisopropylamide) are required to deprotonate the remaining 4-position amine, which exhibits reduced nucleophilicity post-first alkylation.
-
Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state.
A typical procedure utilizes:
-
Reagents : N2-(Cyclohexylmethyl)thiazole-2,4-diamine (1 equiv), ethyl iodide (1.1 equiv), NaH (1.3 equiv)
-
Solvent : Dry THF
-
Conditions : 0°C to room temperature, 6–8 hours
Crude product is washed with aqueous NH4Cl, dried over MgSO4, and recrystallized from ethanol/water to afford the target compound in 55–70% yield.
Alternative Pathways: Thiourea Cyclization
For laboratories lacking access to thiazole-2,4-diamine, the Hantzsch thiazole synthesis offers an alternative route. This method constructs the thiazole ring from α-haloketones and thiourea derivatives:
-
Synthesis of α-chloro-cyclohexylmethyl-ethyl-ketone :
-
Cyclization with Thiourea :
-
Workup :
-
Filter precipitated product and wash with cold ethanol.
-
Optimization of Reaction Parameters
Successful synthesis hinges on optimizing three variables:
Temperature Control
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Acetonitrile | 37.5 | 72 | 93 |
| THF | 7.5 | 65 | 90 |
Data adapted from indicate polar aprotic solvents enhance yields by solubilizing ionic intermediates.
Stoichiometry and Equivalents
A 10% excess of alkylating agent (1.1–1.2 equiv) maximizes conversion while minimizing byproducts. Higher equivalents (>1.5) lead to dialkylation at a single amine.
Characterization and Analytical Validation
Post-synthesis characterization employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
-
ESI-MS : m/z 280.2 [M+H]⁺, consistent with the molecular formula C13H22N3S.
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% is achieved using a C18 column (MeCN/H2O + 0.1% TFA, 70:30), retention time = 6.7 minutes.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competitive alkylation at both amine positions is circumvented by:
Purification Difficulties
Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates mono- and dialkylated byproducts. For scale-up, recrystallization from toluene/hexane mixtures offers a cost-effective alternative.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential Alkylation | 70 | 98 | High | $$$ |
| Hantzsch Cyclization | 45 | 92 | Moderate | $$ |
| Microwave-Assisted | 75 | 97 | Low | $$$$ |
The sequential alkylation route remains the most viable for industrial applications due to its reproducibility and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring's electron-deficient nature facilitates nucleophilic substitution at the C-5 position. Studies on analogous thiazole derivatives demonstrate:
-
Halogen displacement : Reacts with amines or alkoxides under mild conditions (40–60°C) in polar aprotic solvents like DMF .
-
Suzuki coupling : Pd-catalyzed cross-coupling with aryl boronic acids achieves biaryl derivatives (yields: 65–82%).
Key factor: The cyclohexylmethyl and ethyl groups sterically hinder substitution at N-adjacent positions, directing reactivity to the C-5 site.
Acylation and Alkylation of Amine Groups
The secondary amines at positions 2 and 4 show differential reactivity:
| Reaction Type | Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | N-acetyl derivatives | 78–85 | |
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | N-benzyl-protected compounds | 63–71 |
The ethyl-substituted amine (N2) demonstrates higher reactivity due to reduced steric bulk compared to the cyclohexylmethyl group.
Cycloaddition Reactions
The thiazole participates in [4+2] cycloadditions with electron-deficient dienophiles:
-
With maleic anhydride : Forms bicyclic adducts at 120°C (toluene, 12 hr) with 58% conversion .
-
Diels-Alder reactivity : Quantum mechanical calculations (DFT) show a activation energy barrier of 24.3 kcal/mol for reactions with tetrazines .
Oxidation Pathways
Controlled oxidation studies reveal:
-
Sulfur oxidation : H₂O₂/CH₃COOH system produces sulfoxide derivatives (selectivity >90% at 0°C).
-
Ring cleavage : Strong oxidants (KMnO₄, acidic conditions) yield thiourea fragments and cyclohexylacetic acid.
Comparative Reactivity Analysis
Data from structural analogues highlights key trends:
| Structural Modification | Reaction Rate Change | Biological Activity Shift | Source |
|---|---|---|---|
| Ethyl → Methyl (N2 substituent) | +18% acylation rate | Improved antimicrobial | |
| Cyclohexyl → Isobutyl | -32% cycloaddition | Reduced cytotoxicity |
Scientific Research Applications
Antimicrobial Activity
The thiazole ring is known for its diverse biological activities, including antimicrobial properties. Compounds similar to N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine have demonstrated efficacy against various bacterial strains. For example, thiazole derivatives have been reported to exhibit significant antimicrobial activity against Bacillus subtilis and Aspergillus niger . The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent due to the electron-rich nature of the thiazole moiety.
Anticancer Potential
Research indicates that thiazole-containing compounds possess anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Studies on related compounds suggest that modifications in the thiazole structure can lead to increased potency against cancer cell lines . This makes this compound a candidate for further investigation as a potential anticancer drug.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. The presence of specific substituents on the thiazole ring can significantly influence its interaction with biological targets. For instance, variations in alkyl chain length and functional groups can affect binding affinity and solubility .
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-(5-nitrothiazol-2-yl)acetamide | Nitro and acetamide groups | Antimicrobial | Nitro group enhances reactivity |
| 2-Amino-4-thiazolamine | Simple thiazole derivative | Anticancer | Lacks bulky side groups |
| 4-Methylthiazole-2-carboxylic acid | Carboxylic acid functionality | Antibacterial | Acidic nature increases solubility |
This table illustrates how variations in structural features can lead to different biological activities, emphasizing the importance of SAR studies in drug development.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and substitution reactions . Understanding these synthetic routes is essential for scaling up production for pharmaceutical applications.
Chemical Stability and Reactivity
The stability of this compound under various conditions is critical for its application as a drug candidate. Studies indicate that compounds with thiazole rings often exhibit good stability, which is advantageous for medicinal chemistry applications .
Case Studies and Research Findings
Research has shown that thiazole derivatives often exhibit a broad spectrum of biological activities beyond antimicrobial and anticancer effects. For instance, they have been investigated for their anti-inflammatory and antioxidant properties . The potential for this compound to exhibit such diverse activities warrants comprehensive studies.
Example Study
In one study focusing on thiazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial activity against various pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria . This highlights the importance of ongoing research into the pharmacological potential of this compound.
Mechanism of Action
The mechanism of action of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Key Observations :
- Substituent Effects : The cyclohexylmethyl and ethyl groups in the target compound are aliphatic, enhancing lipophilicity compared to aromatic substituents (e.g., nitrophenyl in , diphenyl in ). This may improve bioavailability but reduce solubility in polar solvents.
- Synthesis : Most thiazole-2,4-diamines are synthesized via cyclization (e.g., thiourea + ketone in ) or nucleophilic substitution (e.g., chloroacetamide + thiourea in ). The target compound likely follows similar pathways but with cyclohexylmethyl and ethyl precursors.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points (e.g., 180°C for compound 2b ) correlate with aromatic substituents due to stronger intermolecular interactions. The target compound’s aliphatic groups may lower its melting point.
- NMR Trends : Propargyl groups in compound 2b show distinct δ 2.31 (triplet) and 4.46 (doublet) signals . The cyclohexylmethyl group in the target compound would likely exhibit upfield shifts for cyclohexyl protons (δ 1.0–2.0 ppm).
Key Observations :
- Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., chlorophenyl in ) exhibit moderate to good antimicrobial activity, likely due to enhanced electron-withdrawing effects.
- Kinase Inhibition : Benzylidene-substituted thiazoles (e.g., compound in ) show kinase inhibitory activity. The target compound’s aliphatic substituents may limit π-π interactions critical for kinase binding.
Biological Activity
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is a nitrogen-containing heterocyclic compound that belongs to the thiazole family. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. The thiazole ring structure is known for its diverse biological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₄S, with a molecular weight of approximately 238.32 g/mol. The presence of both cyclohexyl and ethyl groups influences its pharmacokinetic properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄S |
| Molecular Weight | 238.32 g/mol |
| Structural Features | Thiazole ring with cyclohexyl and ethyl groups |
Antimicrobial Activity
Research indicates that compounds with thiazole structures often possess significant antimicrobial properties. This compound has shown potential in inhibiting various bacterial strains. For instance, studies on related thiazole derivatives have reported minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the thiazole structure can enhance antibacterial activity by improving solubility and interaction with microbial targets.
Antifungal Activity
Thiazole derivatives are also recognized for their antifungal properties. In comparative studies, certain thiazole compounds exhibited notable activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations lower than those required for many standard antifungal agents . The structural modifications in this compound may similarly enhance its antifungal efficacy.
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively documented. For example, compounds incorporating the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth.
Case Studies
- Antimicrobial Efficacy : A study examining a series of thiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had MIC values comparable to standard antibiotics .
- Antifungal Activity : In another investigation, a library of thiazole derivatives was screened for antifungal properties. Compounds showed varying degrees of effectiveness against fungal pathogens, with some achieving MIC values as low as 3.92 mM against C. albicans.
- Cytotoxicity Studies : Research on the cytotoxic effects of thiazole-containing compounds revealed that certain analogs could induce apoptosis in cancer cells at low concentrations (IC50 < 20 mg/kg). This was attributed to their ability to interact with cellular targets involved in proliferation and survival pathways .
Q & A
Advanced Question
- Antioxidant Activity : Hydrogen peroxide (H₂O₂) scavenging assays measure radical neutralization at concentrations of 10–100 µM, with IC₅₀ values calculated via spectrophotometry .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) determine IC₅₀ values (e.g., 12.5–15.0 µM in ). Dose-response curves are generated using 24–72 hr exposure .
- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) is quantified via ELISA at 10 µM, with inhibition rates ≥65% considered significant .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?
Advanced Question
Conflicting SAR data may arise from substituent electronic effects or assay variability. Strategies include:
- Dose-Response Studies : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to identify consistent trends .
- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities for targets like Aurora kinases or COX enzymes .
- Meta-Analysis : Compare results across studies (e.g., vs. 16) to isolate substituent contributions (e.g., electron-withdrawing groups enhancing antioxidant activity) .
What strategies enhance the bioavailability or metabolic stability of thiazole-2,4-diamine derivatives?
Advanced Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
- Cyclopropane Substitution : Cyclohexylmethyl groups may reduce hepatic metabolism by sterically shielding reactive sites .
- Salt Formation : Hydrochloride salts (e.g., N2-phenyl-1,3,5-triazine-2,4-diamine HCl) improve aqueous solubility for in vivo studies .
How do substituents on the thiazole core influence biological activity?
Advanced Question
- Electron-Donating Groups (e.g., methoxy) : Enhance antioxidant activity by stabilizing radical intermediates .
- Halogenated Aryl Groups (e.g., 2-chlorophenyl) : Increase cytotoxicity via DNA intercalation or topoisomerase inhibition .
- Piperidine/Piperazine Moieties : Improve kinase inhibition (e.g., Aurora kinases) by mimicking ATP-binding site interactions .
What analytical methods ensure purity and stability of this compound during storage?
Basic Question
- HPLC : Purity ≥98% confirmed using C18 columns with mobile phases like acetonitrile/water (70:30) .
- TGA/DSC : Assess thermal stability (decomposition >200°C indicates shelf-stability) .
- LC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .
How can researchers mitigate synthetic challenges like low yields or side reactions?
Advanced Question
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 3 hr) and improves yields by 15–20% .
- Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling reactions for aryl substituents .
- Byproduct Trapping : Add scavengers (e.g., thiourea) to sequester reactive intermediates like chloromethyl byproducts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
